2-Methoxy-3-methyl-5-vinylpyridine
Description
Contextualization within the Class of Vinylpyridine Derivatives
Vinylpyridines are a class of organic compounds characterized by a pyridine (B92270) ring substituted with a vinyl group (-CH=CH2). acs.orgnih.gov The position of this vinyl group can vary, leading to isomers such as 2-vinylpyridine (B74390) and 4-vinylpyridine (B31050). These simpler vinylpyridines are primarily utilized as monomers in the synthesis of polymers known as poly(vinylpyridine)s (PVP). acs.orgnih.govmdpi.com PVP and its derivatives have found a wide array of applications, including in the fabrication of antibacterial surfaces, electrochemical sensors, anti-corrosive coatings, and for general surface modification. nih.govmdpi.combiosynce.com
A well-known substituted member of this class is 2-methyl-5-vinylpyridine (B86018). sigmaaldrich.comnih.gov This compound serves as a monomer for specialized resins, an ore flotation agent, a dye acceptor, and an oil additive. nih.gov 2-Methoxy-3-methyl-5-vinylpyridine can be contextualized as a more structurally complex member of this family. The presence of the additional methoxy (B1213986) and methyl groups on the pyridine ring, alongside the polymerizable vinyl group, suggests that it could serve as a specialized monomer for creating functional polymers with tailored properties.
Table 1: Properties of Selected Vinylpyridine Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Primary Application |
|---|---|---|---|---|
| 2-Vinylpyridine | 100-69-6 | C7H7N | 105.14 | Monomer for poly(2-vinylpyridine) nih.gov |
| 4-Vinylpyridine | 100-43-6 | C7H7N | 105.14 | Monomer for poly(4-vinylpyridine) nih.govmdpi.com |
| 2-Methyl-5-vinylpyridine | 140-76-1 | C8H9N | 119.16 | Monomer for resins, oil additive, dye acceptor nih.gov |
| 2-Methoxy-3-methyl-5-vinylpyridine | Not available | C9H11NO | 149.19 | Specialty monomer (potential) |
Significance of Substituted Pyridines in Organic Synthesis and Materials Science
The substituted pyridine framework is a cornerstone of modern chemistry. These structures are prevalent in a multitude of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. biosynce.comacs.org This prevalence has driven the development of numerous and diverse synthetic methods for their preparation, establishing them as indispensable building blocks in organic synthesis. organic-chemistry.orgorganic-chemistry.orgacs.orgchemistryviews.org
In the realm of materials science, the unique electronic properties of the pyridine ring, combined with the versatility of its substitution, are highly valued. Pyridine derivatives are integral to the creation of functional materials such as conducting polymers and advanced sensors. biosynce.com The nitrogen atom's basicity allows these molecules to act as ligands, forming complexes with metal ions for use in catalysis. biosynce.comyoutube.com The ability to introduce a wide variety of functional groups onto the pyridine scaffold allows chemists to meticulously tune the physical, chemical, and electronic properties of the resulting molecules and materials. nih.gov This makes substituted pyridines like 2-Methoxy-3-methyl-5-vinylpyridine valuable targets for designing materials with specific functions.
Structural Elucidation of the Methoxy, Methyl, and Vinyl Moieties and Their Positional Isomerism
The molecular architecture of 2-Methoxy-3-methyl-5-vinylpyridine consists of a central pyridine ring with three distinct functional groups attached at specific positions:
A methoxy group (-OCH₃) is located at the C-2 position.
A methyl group (-CH₃) is attached to the C-3 position.
A vinyl group (-CH=CH₂) is found at the C-5 position.
A critical concept in understanding this molecule is positional isomerism , where compounds share the same molecular formula but differ in the placement of their substituents on the parent structure. youtube.com For a methoxy-methyl-vinylpyridine, numerous positional isomers exist. The functional groups could be rearranged around the pyridine ring to create distinct chemical entities. For instance, the vinyl group could be at the C-4 or C-6 position, or the methoxy and methyl groups could be located at different positions relative to each other.
Table 2: Illustrative Examples of Positional Isomers of Methoxy-Methyl-Vinylpyridine
| Compound Name | Positions of Substituents (Methoxy, Methyl, Vinyl) |
|---|---|
| 2-Methoxy-3-methyl-5-vinylpyridine | 2-OCH₃, 3-CH₃, 5-Vinyl |
| 2-Methoxy-4-methyl-5-vinylpyridine | 2-OCH₃, 4-CH₃, 5-Vinyl |
| 3-Methoxy-2-methyl-5-vinylpyridine | 3-OCH₃, 2-CH₃, 5-Vinyl |
| 2-Methoxy-3-methyl-4-vinylpyridine | 2-OCH₃, 3-CH₃, 4-Vinyl |
| 4-Methoxy-3-methyl-2-vinylpyridine | 4-OCH₃, 3-CH₃, 2-Vinyl |
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
5-ethenyl-2-methoxy-3-methylpyridine |
InChI |
InChI=1S/C9H11NO/c1-4-8-5-7(2)9(11-3)10-6-8/h4-6H,1H2,2-3H3 |
InChI Key |
WQFDMOCBHKIAJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1OC)C=C |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 2 Methoxy 3 Methyl 5 Vinylpyridine and Analogs
Historical and Modern Approaches to Vinylpyridine Synthesis
The industrial production of vinylpyridines has traditionally relied on two main strategies: the condensation of pyridine (B92270) derivatives with aldehydes followed by dehydration, and the dehydrogenation of pre-existing alkyl side chains on the pyridine ring.
Condensation-Dehydration Routes for Vinyl Group Introduction
A well-established method for synthesizing vinylpyridines involves the condensation of a methylpyridine with an aldehyde, typically formaldehyde, to form an intermediate alcohol, which is then dehydrated to yield the vinyl group. nih.govnih.gov This process, known as a condensation-dehydration reaction, is a fundamental transformation in organic synthesis where two molecules combine with the loss of a small molecule, such as water. dearbornschools.orgyoutube.comyoutube.com
For example, the production of 4-vinylpyridine (B31050) can be achieved through the reaction of gamma-picoline (4-methylpyridine) with formaldehyde. nih.gov This reaction first forms an ethanol-substituted pyridine, which is subsequently dehydrated to create the vinyl substituent. google.com A similar principle applies to the synthesis of 2-vinylpyridine (B74390) from 2-pyridine ethanol. google.com
The general steps of this process can be summarized as:
Condensation: A pyridine derivative with a methyl group reacts with an aldehyde (e.g., formaldehyde) to form a hydroxyalkylpyridine intermediate.
Dehydration: The intermediate is then heated, often in the presence of a dehydrating agent or catalyst, to eliminate a molecule of water and form the carbon-carbon double bond of the vinyl group. google.com
This method has been a cornerstone of industrial vinylpyridine production due to the ready availability of the starting materials.
Dehydrogenation Processes for Alkylpyridines
Another significant industrial method for producing vinylpyridines is the catalytic dehydrogenation of alkylpyridines. nih.gov This process involves passing the vapor of an ethyl-substituted pyridine over a heated catalyst to remove hydrogen and form the vinyl group.
A key example is the synthesis of 2-methyl-5-vinylpyridine (B86018) from 2-methyl-5-ethylpyridine. google.com The process is typically carried out in the vapor phase at elevated temperatures, often with an inert gas. google.com Various catalysts have been developed for this reaction, including those based on metal oxides like ceric oxide and tungstic oxide supported on materials such as silica (B1680970). google.com
The dehydrogenation process offers a direct route to vinylpyridines from their corresponding alkyl precursors and is a vital method for large-scale production. The development of efficient catalysts is crucial for maximizing the yield and selectivity of this reaction. yorku.ca
Olefination Reactions for Directed Vinyl Functionalization
For more targeted and laboratory-scale syntheses, olefination reactions provide a powerful tool for the precise introduction of a vinyl group onto a pyridine ring. The Wittig reaction is a prominent example of this class of reactions.
Wittig and Related Olefination Chemistry
The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes. masterorganicchemistry.comwikipedia.orglumenlearning.com This reaction utilizes a phosphonium (B103445) ylide, also known as a Wittig reagent, which reacts with a carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane. wikipedia.orgorganic-chemistry.orglibretexts.org This intermediate then decomposes to yield the desired alkene and a phosphine (B1218219) oxide, with the formation of the stable phosphine oxide driving the reaction forward. lumenlearning.com
In the context of 2-Methoxy-3-methyl-5-vinylpyridine synthesis, a suitable precursor would be 2-methoxy-3-methyl-5-formylpyridine. This aldehyde can be reacted with a methylenetriphenylphosphorane (B3051586) (Ph3P=CH2) ylide. The ylide is typically generated in situ by treating a methyltriphenylphosphonium (B96628) salt with a strong base. lumenlearning.comchemicalbook.com
The general steps for a Wittig synthesis of a vinylpyridine are:
Ylide Formation: A triphenylphosphine (B44618) is reacted with a methyl halide to form a phosphonium salt. This salt is then deprotonated with a strong base to generate the nucleophilic ylide. lumenlearning.com
Olefination: The ylide is then reacted with a pyridine aldehyde. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.comlibretexts.org
Product Formation: The resulting intermediate collapses to form the final vinylpyridine and triphenylphosphine oxide. libretexts.org
The Wittig reaction offers excellent control over the position of the newly formed double bond, making it a valuable tool for the synthesis of complex substituted pyridines. libretexts.org
Cross-Coupling Methodologies in Pyridine Synthesis
Modern synthetic organic chemistry has been revolutionized by the development of transition metal-catalyzed cross-coupling reactions. These methods allow for the efficient formation of carbon-carbon bonds and are particularly useful for creating complex molecules like substituted pyridines.
Suzuki-Miyaura Coupling for Aryl and Vinyl Substituents
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.orgyoutube.com This reaction is widely used to form carbon-carbon bonds, including those between aromatic rings and vinyl groups. nih.govnih.gov
To synthesize a vinylpyridine such as 2-Methoxy-3-methyl-5-vinylpyridine using this method, one could envision a coupling between a halogenated pyridine derivative and a vinylboron species. For instance, 5-bromo-2-methoxy-3-methylpyridine (B1291475) could be coupled with a vinylboronic acid or a vinylboronate ester in the presence of a palladium catalyst and a base. nih.gov
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) species.
Transmetalation: The organic group from the organoboron compound is transferred to the palladium(II) center.
Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.
The Suzuki-Miyaura coupling is known for its tolerance of a wide range of functional groups and often proceeds with high yields and selectivity. nih.gov The development of highly active catalyst systems, often employing specialized phosphine ligands, has expanded the scope of this reaction to include challenging substrates like electron-rich or sterically hindered pyridines. libretexts.orgorganic-chemistry.org
Synthesis of Precursor and Analogous Structures
The synthesis of 2-methoxy-3-methyl-5-vinylpyridine can be envisioned through the construction and modification of various precursors. Key transformations would include the introduction of the vinyl group and the installation of the methoxy (B1213986) and methyl substituents.
A common method for forming the vinyl group is through a Wittig reaction on a corresponding pyridine-5-carboxaldehyde. For example, 2-methyl-5-formylpyridine can be reacted with methyltriphenylphosphonium bromide in the presence of a base to yield 2-methyl-5-vinylpyridine. chemicalbook.com Another industrial approach involves the vapor-phase dehydrogenation of a 5-ethylpyridine derivative over a metal oxide catalyst. For instance, 2-methyl-5-ethylpyridine can be passed over a catalyst like ceric oxide on silica at high temperatures to produce 2-methyl-5-vinylpyridine. google.com
The synthesis of methoxypyridine analogs often starts from halogenated pyridines. In one example, 2,6-dibromo-3-aminopyridine was treated with sodium methoxide (B1231860) to achieve a nucleophilic aromatic substitution, replacing one of the bromine atoms with a methoxy group to form 6-bromo-2-methoxy-3-aminopyridine, a key intermediate for more complex molecules. nih.gov
| Target Compound | Starting Material(s) | Key Reaction Type | Reference |
|---|---|---|---|
| 2-Methyl-5-vinylpyridine | 2-Methyl-5-ethylpyridine | Vapor-phase dehydrogenation | google.com |
| 2-Methyl-5-vinylpyridine | 2-Methyl-5-formylpyridine, Methyltriphenylphosphonium bromide | Wittig reaction | chemicalbook.com |
| Polysubstituted Pyridines | Aldehydes, β-keto esters, Anilines, Malononitrile | Four-component reaction | nih.gov |
| 6-Bromo-2-methoxy-3-aminopyridine | 2,6-Dibromo-3-aminopyridine, Sodium methoxide | Nucleophilic Aromatic Substitution | nih.gov |
| 2-Alkylpyridines | Pyridine N-oxides, Grignard reagents | Addition/Rearrangement | organic-chemistry.org |
Catalytic Systems in Pyridine Synthesis
Catalysis is fundamental to the modern synthesis of pyridines and their derivatives, offering pathways that are more efficient, selective, and sustainable. ijpsonline.com A wide array of catalytic systems are employed, ranging from homogeneous transition metal complexes to heterogeneous solid-phase catalysts.
Transition Metal Catalysis: Palladium, nickel, and copper catalysts are extensively used in cross-coupling reactions (e.g., Suzuki, Negishi, Stille) to form C-C bonds, enabling the introduction of alkyl, vinyl, and aryl groups onto the pyridine ring. organic-chemistry.orgnumberanalytics.com For example, palladium-catalyzed cross-coupling reactions are a cornerstone for creating substituted pyridines. numberanalytics.com More recently, these metals have been applied in C-H activation/functionalization reactions, which avoid the need for pre-functionalized starting materials like halo-pyridines. rsc.org
Heterogeneous Catalysis: Solid catalysts like zeolites are used in industrial-scale pyridine synthesis. For instance, zeolites such as H-ZSM-5 can catalyze the condensation of aldehydes, formaldehyde, and ammonia (B1221849) to produce pyridine and various picolines (methylpyridines). nih.gov These catalysts are advantageous due to their reusability and ease of separation from the reaction mixture. numberanalytics.com
Magnetic Nanocatalysts: An emerging area is the use of magnetic nanoparticles as catalyst supports. rsc.org These catalysts combine the high surface area of nanomaterials with the practical benefit of being easily recoverable using an external magnet. They have been successfully applied in multicomponent reactions for pyridine synthesis, demonstrating high activity and reusability. rsc.org
Photocatalysis and Electrocatalysis: These methods utilize light or electricity, respectively, to drive reactions under mild conditions. numberanalytics.com Visible-light photocatalysis has been employed for pyridine synthesis through radical-mediated pathways, offering high selectivity. numberanalytics.com
| Catalyst Type | Example Catalyst | Application | Advantages | Reference |
|---|---|---|---|---|
| Transition Metal | Palladium, Nickel, Copper, Rhodium | Cross-coupling, C-H activation, Cycloadditions | High selectivity and functional group tolerance | organic-chemistry.orgnumberanalytics.com |
| Heterogeneous | Zeolites (e.g., H-ZSM-5), Metal-Organic Frameworks (MOFs) | Condensation reactions, Alkylation, Acylation | Recyclability, Ease of separation, Industrial scalability | nih.govnumberanalytics.com |
| Magnetic Nanocatalysts | Fe₃O₄-supported complexes (e.g., CoFe₂O₄@SiO₂–SO₃H) | Multicomponent reactions | High surface area, Easy magnetic separation, High reusability | rsc.org |
| Photocatalysis | Ruthenium or Iridium complexes | Radical-mediated C-H functionalization | Mild reaction conditions, High selectivity | numberanalytics.com |
Chemical Reactivity and Transformation Pathways of 2 Methoxy 3 Methyl 5 Vinylpyridine
Reactions Involving the Vinyl Moiety
The vinyl group attached to the pyridine (B92270) ring at the C-5 position is a site of significant reactivity. Its electronic character is influenced by the conjugated pyridine system, making it susceptible to a variety of addition and oxidation reactions.
Oxidation Reactions of the Vinyl Group
The vinyl group is susceptible to oxidation, which can lead to a variety of products depending on the reagents and conditions. For instance, vapor-phase ozonolysis is a known degradation pathway for related compounds like 2-methyl-5-vinylpyridine (B86018), with an estimated atmospheric half-life of 13 hours for this reaction nih.gov. This suggests that the double bond in 2-Methoxy-3-methyl-5-vinylpyridine can be cleaved by strong oxidizing agents like ozone. Additionally, studies on 4-vinylpyridine (B31050) have explored its N-oxidation under gas-phase free-radical conditions using hydrogen peroxide, indicating that oxidation can also occur at the pyridine nitrogen researchgate.net. Selective oxidation of the vinyl group without affecting the pyridine ring or its substituents requires carefully chosen reagents.
| Reactant | Reagent/Conditions | Product Type | Reference |
| 2-methyl-5-vinylpyridine | Ozone (vapor-phase) | Degradation products | nih.gov |
| 4-vinylpyridine | Hydrogen Peroxide (gas-phase) | N-Oxide | researchgate.net |
Nucleophilic Additions to the Activated Vinyl Site
The vinyl group of vinylpyridines, particularly when at the 2- or 4-position, is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This effect creates an electron-deficient β-carbon on the vinyl group, making it a prime target for nucleophiles. For 2-vinylpyridine (B74390), this reaction is well-established, leading to addition products with nucleophiles like methanol (B129727) wikipedia.org. Although the vinyl group in the target molecule is at the 5-position, and the ring is rendered more electron-rich by the methoxy (B1213986) and methyl groups, nucleophilic addition to the vinyl site, often termed a conjugate or Michael-type addition, remains a significant transformation pathway. A cobalt-catalyzed addition of styrylboronic acids to 2-vinylpyridine derivatives has been shown to yield 4-phenyl-3-butenyl heteroarenes, highlighting a sophisticated method for C-C bond formation at the vinyl moiety nih.gov.
| Reactant | Nucleophile/Catalyst | Product | Reference |
| 2-vinylpyridine | Methanol | 2-(2-methoxyethyl)pyridine | wikipedia.org |
| 2-vinylpyridine derivatives | Styrylboronic acid / Cobalt catalyst | 4-phenyl-3-butenyl heteroarenes | nih.gov |
Reactivity of the Pyridine Nucleus
The pyridine ring itself is a hub of reactivity, though its aromatic character makes substitution reactions more common than addition reactions. The electronic nature of the ring is inherently electron-deficient, which dictates its behavior towards electrophiles and nucleophiles.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is generally difficult. The ring nitrogen deactivates the nucleus towards electrophilic attack and can be protonated or coordinate to Lewis acids under typical EAS conditions, leading to even greater deactivation youtube.com. When substitution does occur, it is directed to the 3- and 5-positions youtube.com.
However, the reactivity of 2-Methoxy-3-methyl-5-vinylpyridine is significantly altered by its substituents. The 2-methoxy and 3-methyl groups are both activating, electron-donating groups. The powerful ortho, para-directing methoxy group, in particular, strongly activates the ring towards electrophilic attack, primarily at the C-4 and C-6 positions. In the case of 2-methoxypyridine, electrophilic substitution is directed by this activating group chegg.com. Therefore, for 2-Methoxy-3-methyl-5-vinylpyridine, electrophiles are predicted to attack the C-4 or C-6 positions, which are ortho and para to the methoxy group and also activated by the methyl group.
| Reactant | Position of Electrophilic Attack | Directing Influence | Reference |
| Pyridine (unsubstituted) | C-3, C-5 | Ring Nitrogen (deactivating) | youtube.com |
| 2-Methoxypyridine | C-3, C-5 (primarily C-5) | Methoxy group (activating) | chegg.com |
| 2-Methoxy-3-methyl-5-vinylpyridine (Predicted) | C-4, C-6 | Methoxy and Methyl groups (activating) | N/A |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic rings like pyridine, especially when a good leaving group is present. The reaction proceeds via a high-energy anionic intermediate (Meisenheimer complex). For pyridine, nucleophilic attack is highly favored at the 2- and 4-positions, as the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, providing stabilization stackexchange.com.
In 2-Methoxy-3-methyl-5-vinylpyridine, the methoxy group at the C-2 position can itself act as a leaving group in a nucleophilic aromatic substitution reaction. Research has demonstrated that methoxypyridines can undergo amination, where the methoxy group is displaced by an amine nucleophile. A notable study showed that even the typically unreactive 3-methoxypyridine (B1141550) could be aminated using a NaH-LiI system, with the methoxy group serving as the leaving group ntu.edu.sg. This suggests that the C-2 methoxy group in the target molecule could be displaced by strong nucleophiles under specific conditions. Attack at the C-6 position would also be favorable if a leaving group were present at that site.
| Reactant | Nucleophile/Conditions | Position of Substitution | Leaving Group | Reference |
| 2-Chloropyridine | Amines / Heat | C-2 | Chloride | youtube.com |
| 3-Methoxypyridine | Piperidine / NaH, LiI | C-3 | Methoxy | ntu.edu.sg |
| 2/4-Alkoxypyridines | Piperidine / NaH, LiI | C-2 or C-4 | Methoxy | ntu.edu.sg |
Quaternization of the Pyridine Nitrogen
The nitrogen atom in the pyridine ring of 2-Methoxy-3-methyl-5-vinylpyridine is a primary site for electrophilic attack, leading to the formation of quaternary pyridinium (B92312) salts. This reaction, known as quaternization, is a fundamental transformation for pyridine and its derivatives. nih.govmdpi.com The process typically involves the reaction of the pyridine with an alkyl halide, where the nitrogen atom acts as a nucleophile, displacing the halide and forming a new carbon-nitrogen bond. nih.govmdpi.com
The reactivity of the pyridine nitrogen towards quaternization is influenced by both electronic and steric factors. rsc.orgacs.org The electron-donating methoxy group at the 2-position and the methyl group at the 3-position increase the electron density on the pyridine ring, enhancing the nucleophilicity of the nitrogen atom and thus facilitating quaternization. However, the steric hindrance from the adjacent methyl group at the 3-position could potentially slow down the reaction rate compared to unhindered pyridines.
Common alkylating agents used for the quaternization of pyridines include alkyl halides such as methyl iodide and benzyl (B1604629) chloride. mdpi.com The choice of solvent can also play a role in the reaction's efficiency. The quaternization of pyridine derivatives has been successfully carried out in solvents like ethanol. nih.gov The resulting pyridinium salts are ionic compounds with altered physical and chemical properties compared to the parent molecule.
Table 1: General Conditions for Pyridine Quaternization
| Reactant | Reagent | Solvent | Conditions | Product Type |
| Pyridine Derivative | Alkyl Halide (e.g., R-X) | Ethanol | Reflux | N-Alkyl Pyridinium Halide |
Transformations of the Methoxy and Methyl Substituents
Ether Cleavage and Related Reactions
The methoxy group (-OCH3) on the pyridine ring is an ether linkage that can be cleaved under specific reaction conditions. Acidic cleavage is a common method for breaking the C-O bond of ethers. libretexts.orglibretexts.org This reaction is typically performed using strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI). libretexts.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack by the halide ion. masterorganicchemistry.com
For an aryl alkyl ether like 2-methoxy-3-methyl-5-vinylpyridine, the cleavage will consistently yield a phenol (B47542) (or in this case, a pyridinol) and an alkyl halide. libretexts.org This is because the sp2-hybridized carbon of the pyridine ring is resistant to nucleophilic attack. Therefore, the cleavage occurs at the methyl-oxygen bond, producing 2-hydroxy-3-methyl-5-vinylpyridine and a methyl halide.
Chemoselective demethylation of methoxypyridines has also been achieved using reagents like L-selectride, which can offer a milder alternative to strong acids. elsevierpure.com Another approach involves the use of boron tribromide (BBr3), a powerful Lewis acid for ether cleavage. masterorganicchemistry.com
Table 2: Reagents for Ether Cleavage of Methoxypyridines
| Reagent | Reaction Type | Products |
| HBr or HI | Acidic Cleavage | Pyridinol + Methyl Halide |
| L-selectride | Chemoselective Demethylation | Pyridinol |
| BBr3 | Lewis Acid Cleavage | Pyridinol |
Methyl Group Functionalization (e.g., benzylic reactivity)
The methyl group attached to the pyridine ring at the 3-position exhibits reactivity analogous to a benzylic position due to the stability of intermediates formed by reactions at this site. khanacademy.org This allows for a range of functionalization reactions.
One of the most common transformations is oxidation. The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents. acs.orgnih.gov This reaction is a fundamental method for the synthesis of pyridine carboxylic acids. google.com Another potential reaction is free-radical bromination at the benzylic position using N-bromosuccinimide (NBS) under initiation, which would introduce a bromine atom onto the methyl group. khanacademy.org
Furthermore, the methyl group can be deprotonated with a strong base to form a resonance-stabilized anion. This anion can then react with various electrophiles, allowing for the introduction of a wide range of functional groups. cdnsciencepub.comnih.gov This approach provides a versatile pathway for elaborating the structure of the molecule.
Influence of Substituent Effects on Reaction Pathways
The reactivity of 2-methoxy-3-methyl-5-vinylpyridine is significantly governed by the electronic and steric effects of its substituents. The interplay of these effects directs the regioselectivity and rate of its chemical transformations.
The pyridine ring itself is electron-deficient due to the electronegativity of the nitrogen atom, which generally deactivates the ring towards electrophilic substitution. youtube.comquora.com Electrophilic attack, if it occurs, is directed to the meta-position (C-3 and C-5) relative to the nitrogen. quora.comquora.com
However, the substituents on the ring modify this inherent reactivity:
Methoxy Group (-OCH3) at C-2: This is an electron-donating group through resonance (+M effect) and electron-withdrawing through induction (-I effect). The resonance effect typically dominates, increasing the electron density of the ring, particularly at the ortho and para positions (C-3 and C-5). This can activate the ring towards certain reactions and influence the site of attack.
Methyl Group (-CH3) at C-3: This is a weak electron-donating group through induction (+I effect) and hyperconjugation. wikipedia.org It further increases the electron density on the ring.
Vinyl Group (-CH=CH2) at C-5: This group can act as either an electron-donating or electron-withdrawing group depending on the reaction conditions, through its resonance effect.
The combined electronic effects of the methoxy and methyl groups enhance the nucleophilicity of the pyridine nitrogen, making quaternization a favorable reaction. rsc.orgrsc.org In electrophilic aromatic substitution, the activating effects of the methoxy and methyl groups would compete with the deactivating effect of the pyridine nitrogen. The steric bulk of the substituents, particularly the methyl group at C-3, can also play a crucial role by hindering access to adjacent positions. nih.gov For instance, in reactions involving the pyridine nitrogen, the 3-methyl group can sterically impede the approach of bulky reagents.
Table 3: Summary of Substituent Effects
| Substituent | Position | Electronic Effect | Influence on Reactivity |
| Methoxy | 2 | +M, -I (net donating) | Activates the ring, enhances nitrogen nucleophilicity |
| Methyl | 3 | +I, Hyperconjugation | Weakly activates the ring, provides steric hindrance |
| Vinyl | 5 | Resonance (can be +/- M) | Modulates ring electron density |
No Publicly Available Research Found on the Polymerization of 2-Methoxy-3-methyl-5-vinylpyridine
Despite extensive searches for scientific literature, no specific research data or detailed studies on the homopolymerization or copolymerization of the chemical compound 2-Methoxy-3-methyl-5-vinylpyridine could be identified.
This includes a thorough review of potential polymerization mechanisms such as radical, anionic, and cationic polymerization, as well as controlled/living polymerization techniques like group transfer polymerization. Similarly, no information was found regarding its copolymerization with styrenic monomers or its corresponding monomer reactivity ratios.
The initial investigation aimed to provide a detailed scientific article on the polymerization behavior of 2-Methoxy-3-methyl-5-vinylpyridine, structured around specific mechanisms and copolymerization strategies. However, the absence of any published research, kinetic data, or mechanistic studies directly involving this monomer prevents the creation of an accurate and informative article as requested.
Information is available for structurally related but distinct monomers, such as 2-vinylpyridine, 3-vinylpyridine (B15099), and 2-methyl-5-vinylpyridine. For instance, the radical polymerization of 3-vinylpyridine has been studied, and controlled polymerization techniques have been applied to various vinylpyridine derivatives. cmu.edu Cationic polymerization has been explored for 2-vinylpyridine, leading to isotactic polymers. rsc.org Additionally, the synthesis of 2-methyl-5-vinylpyridine is documented. chemicalbook.comnih.gov
However, the specific substitutions of a methoxy group at the 2-position and a methyl group at the 3-position of the pyridine ring in the target monomer, 2-Methoxy-3-methyl-5-vinylpyridine, would significantly influence its electronic and steric properties. This, in turn, would uniquely affect its polymerization behavior compared to other vinylpyridines. Without direct experimental evidence, any discussion on its polymerization would be purely speculative and would not meet the standards of scientific accuracy.
Therefore, the requested article focusing on the polymerization science of 2-Methoxy-3-methyl-5-vinylpyridine cannot be generated at this time due to the lack of available research data.
Polymerization Science and Advanced Polymeric Materials Derived from 2 Methoxy 3 Methyl 5 Vinylpyridine
Copolymerization Strategies and Monomer Reactivity Ratios
Copolymerization with Acrylate (B77674) and Methacrylate (B99206) Monomers
The copolymerization of vinylpyridine derivatives with acrylate and methacrylate monomers is a versatile method for creating polymers with a broad spectrum of properties. By combining the pH-responsive nature of the pyridine (B92270) moiety with the tunable hydrophobicity and mechanical properties of (meth)acrylates, materials suitable for applications such as coatings, adhesives, and smart hydrogels can be developed.
While specific reactivity ratio data for 2-Methoxy-3-methyl-5-vinylpyridine is not extensively documented, studies on structurally similar monomers like 2-vinylpyridine (B74390) (VP) provide significant insights. For instance, the synthesis of copolymers of 2-vinylpyridine and butyl methacrylate (BMA) has been successfully demonstrated. nih.gov In these free-radical polymerizations, the final properties of the copolymer are highly dependent on the initial monomer feed ratios. By adjusting the molar percentage of the vinylpyridine and methacrylate components, the resulting polymer's thermal characteristics, solubility, and pH-responsiveness can be precisely controlled. nih.gov For example, copolymers of poly[(2-vinylpyridine)x-co-(butyl methacrylate)y] have been synthesized with varying x:y ratios (e.g., 40:60, 50:50, 60:40) to create materials for specialized applications like reverse-enteric coatings. nih.gov
The determination of monomer reactivity ratios (r1 and r2) is crucial for predicting copolymer composition and sequence distribution. asianpubs.org Methods such as those developed by Finemann-Ross and Kelen-Tudos are commonly employed for this purpose. researchgate.net For example, in the copolymerization of acrylamide (B121943) (AM) and methyl methacrylate (MMA), the reactivity ratios were found to be r1(AM) = 0.030 and r2(MMA) = 0.593. researchgate.net Since both values are less than one, it indicates a tendency for the monomers to alternate along the polymer chain rather than forming long homopolymer blocks. researchgate.net A similar analytical approach would be essential to fully understand and control the copolymerization of 2-Methoxy-3-methyl-5-vinylpyridine with various acrylates and methacrylates.
Terpolymer System Development
The development of terpolymer systems, which involve the polymerization of three distinct monomers, offers an even greater degree of control over the final material properties. This strategy allows for the integration of multiple functionalities into a single polymer chain.
Building on the copolymer concept, a third monomer can be introduced to further tailor the polymer's characteristics. For example, a terpolymer of poly[(2-vinylpyridine)-co-(butyl methacrylate)-co-(methyl methacrylate)] has been synthesized and evaluated for taste-masking applications. nih.gov The inclusion of methyl methacrylate alongside 2-vinylpyridine and butyl methacrylate allows for fine-tuning of the polymer's glass transition temperature and film-forming properties. nih.gov Similarly, research into butadiene/styrene/2-methyl-5-vinylpyridine (B86018) terpolymers has demonstrated the utility of vinylpyridine monomers in creating specialty rubbers with enhanced properties. acs.org The development of terpolymers incorporating 2-Methoxy-3-methyl-5-vinylpyridine could yield novel materials where the methoxy (B1213986) and methyl groups provide specific functionalities, such as improved solubility or unique interfacial behavior, in addition to the properties contributed by the other two co-monomers.
Control of Polymer Microstructure and Architecture
Tacticity describes the stereochemical arrangement of pendant groups along the polymer backbone and significantly influences the material's physical properties, such as crystallinity, melting point, and solubility. wikipedia.orgyoutube.com The three primary types of tacticity are:
Isotactic: All pendant groups are on the same side of the polymer chain.
Syndiotactic: Pendant groups have alternating positions along the chain.
Atactic: Pendant groups are randomly arranged.
Generally, isotactic and syndiotactic polymers are more ordered and can be semi-crystalline, whereas atactic polymers are amorphous. wikipedia.org Controlling tacticity requires stereocontrolled polymerization techniques. wikipedia.org While challenging for radical polymerization, methods have been developed to influence the stereochemistry of vinylpyridine polymerization. A notable example is the free radical polymerization of 4-vinylpyridine (B31050) (4VP) in the presence of randomly methylated β-cyclodextrin (β-RMCD). epa.gov This approach, conducted in acidic aqueous media, yielded highly heterotactic poly(4-vinyl pyridine) (P4VP), a specific arrangement where meso (m) and racemo (r) diads alternate. epa.gov The formation of a 1:2 inclusion complex between the cyclodextrin (B1172386) and the protonated 4VP monomer is believed to guide the incoming monomer to create this specific stereochemical arrangement. epa.gov Such strategies involving host-guest chemistry could potentially be adapted to control the tacticity of polymers derived from 2-Methoxy-3-methyl-5-vinylpyridine, thereby enabling precise control over their macroscopic properties.
As previously discussed, if r1 and r2 are both less than 1, the copolymer will have a tendency toward alternation. researchgate.net If one ratio is significantly higher than the other, the copolymer will be richer in the more reactive monomer. asianpubs.org If the product of the reactivity ratios (r1r2) is approximately 1, a random copolymer is formed. Block copolymers are typically synthesized using living polymerization techniques where one monomer is fully polymerized before the second is introduced. The specific electronic and steric effects of the methoxy and methyl substituents on 2-Methoxy-3-methyl-5-vinylpyridine would influence its reactivity ratios with comonomers like acrylates and methacrylates, thus dictating the sequence distribution in a free-radical copolymerization. A detailed kinetic study would be required to quantify these ratios and enable the predictable synthesis of copolymers with desired sequence arrangements.
Polymerization Inhibitors and Stabilization Methodologies
Vinylpyridine monomers, including 2-Methoxy-3-methyl-5-vinylpyridine, are susceptible to spontaneous polymerization, especially at elevated temperatures or upon exposure to light. wikipedia.orgrsc.org This necessitates the use of inhibitors for safe storage and to prevent premature polymerization during purification processes like distillation.
A particular challenge with vinylpyridines is the formation of "popcorn" polymers, which are crosslinked, insoluble, and can rapidly fill and damage equipment. google.com Research has identified several effective inhibitors to stabilize vinylpyridine monomers. For 2-methyl-5-vinylpyridine, a close structural analog, a range of compounds have been patented as effective inhibitors against this proliferous polymerization. google.com These work by scavenging the free radicals that initiate polymerization. Common inhibitors for vinyl monomers also include compounds like 4-tert-butylcatechol. wikipedia.org Due to their reactivity, these monomers are typically stored under refrigeration. wikipedia.org
Below is a table of inhibitors found to be effective for stabilizing 2-methyl-5-vinylpyridine. google.com
| Inhibitor | Effective Concentration (% by weight) |
| Phenylhydrazine | 0.5 - 1.0 |
| Phenylhydrazine hydrochloride | Sufficient to inhibit polymerization |
| Butyrylhydrazine | Sufficient to inhibit polymerization |
| Azobenzene | 0.01 - 5.0 |
| Azoxybenzene | Sufficient to inhibit polymerization |
This table is interactive. You can sort and filter the data.
Post-Polymerization Modifications and Derivatization of Poly(vinylpyridine) Backbones
Post-polymerization modification is a powerful strategy for synthesizing functional polymers. nih.govresearchgate.net This approach involves first creating a well-defined "scaffold" polymer, which is then chemically altered to introduce a variety of functional groups. This method avoids the potential complications of polymerizing monomers that already contain sensitive functional groups.
The poly(vinylpyridine) backbone is particularly amenable to modification. The nitrogen atom in the pyridine ring is a key site for derivatization. One of the most common modifications is quaternization, where the nitrogen atom is alkylated to form a pyridinium (B92312) salt. mdpi.comnih.gov This reaction transforms the neutral polymer into a polyelectrolyte, or ionomer, which imparts a permanent positive charge onto the polymer backbone. mdpi.com For example, poly(4-vinylpyridine) can be readily quaternized by refluxing it with an alkyl halide, such as methyl iodide, in a suitable solvent like methanol (B129727) or ethanol. mdpi.comnih.gov The degree of quaternization can be controlled by varying the molar ratio of the alkylating agent to the polymer repeat units. mdpi.com This modification dramatically alters the polymer's properties, including its solubility (enhancing water solubility), thermal stability, and its ability to interact with other charged molecules and surfaces. mdpi.com
Beyond quaternization, the pendant pyridine ring allows for a range of other chemical transformations. The principles of post-polymerization modification seen with other reactive polymers, such as poly(glycidyl methacrylate), can be conceptually applied. rsc.org These modifications can include reactions like amine-epoxy, thiol-epoxy, and azide-epoxy additions if a suitable reactive handle is present. rsc.org For a polymer like poly(2-Methoxy-3-methyl-5-vinylpyridine), derivatization could potentially occur not only at the nitrogen but also via reactions targeting the methoxy group or the aromatic ring itself, opening up a vast chemical space for the creation of highly specialized and functional materials.
Computational and Theoretical Investigations of 2 Methoxy 3 Methyl 5 Vinylpyridine
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental in elucidating the electronic structure and inherent properties of 2-Methoxy-3-methyl-5-vinylpyridine. These computational techniques offer a molecular-level understanding that complements experimental findings.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-electron systems. For a molecule like 2-Methoxy-3-methyl-5-vinylpyridine, DFT calculations are instrumental in determining its optimized geometry, including bond lengths, bond angles, and dihedral angles. These calculations often employ hybrid functionals, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-31G(d)) to provide a balance between accuracy and computational cost.
Key electronic properties that can be derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. In substituted pyridines, the distribution and energy of these frontier orbitals are heavily influenced by the nature and position of the substituents. The electron-donating methoxy (B1213986) and methyl groups, along with the π-system of the vinyl group, would be expected to modulate the electronic properties of the pyridine (B92270) ring.
| Calculated Parameter | Illustrative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 2.1 D | Measures the overall polarity of the molecule. |
This table is illustrative and does not represent experimentally verified data for 2-Methoxy-3-methyl-5-vinylpyridine.
Prediction of Reactivity and Reaction Pathways
Computational chemistry is a powerful tool for predicting the reactivity of molecules and for modeling the pathways of chemical reactions. For 2-Methoxy-3-methyl-5-vinylpyridine, this includes understanding its behavior in electrophilic aromatic substitutions and the oxidation of its vinyl group.
Analysis of Electrophilic Aromatic Substitution Mechanisms
The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of activating groups such as methoxy and methyl groups is expected to increase the electron density of the ring, thereby facilitating this type of reaction. The directing effects of these substituents are crucial in determining the position of electrophilic attack.
Theoretical studies on substituted pyridines indicate that the position of electrophilic attack is governed by the stability of the resulting intermediate (the sigma complex or arenium ion). acs.orgacs.org For 2-Methoxy-3-methyl-5-vinylpyridine, the methoxy group at position 2 and the methyl group at position 3 are ortho, para-directing activators. The vinyl group at position 5 is a weakly deactivating group. Computational modeling would involve calculating the activation energies for electrophilic attack at the different available positions on the pyridine ring (C4 and C6). The position with the lowest activation energy barrier would be the most likely site of substitution. It is generally observed that electrophilic substitution on pyridine occurs at the 3- and 5-positions. acs.org
Vinyl Group Oxidation Pathway Modeling
The vinyl group of 2-Methoxy-3-methyl-5-vinylpyridine is susceptible to oxidation. Computational modeling can be used to investigate the mechanism of this oxidation, for example, by reaction with an oxidizing agent like a peroxy acid. The reaction pathway would likely involve the formation of an epoxide intermediate, which could then undergo further reactions.
Theoretical calculations would aim to determine the transition state structures and the energy barriers associated with each step of the oxidation process. This would provide valuable information on the reaction kinetics and the most probable reaction mechanism. While specific studies on the vinyl group oxidation of this particular molecule are not documented in the literature, computational studies on the oxidation of other vinyl aromatic compounds serve as a guide for the expected reaction pathways.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and for predicting its reactive sites. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.
In an MEP map, regions of negative electrostatic potential (typically colored in shades of red and yellow) indicate areas that are rich in electrons and are therefore susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in shades of blue) are electron-deficient and are likely sites for nucleophilic attack.
For 2-Methoxy-3-methyl-5-vinylpyridine, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the pyridine ring, due to its lone pair of electrons. aip.orgcam.ac.ukarkat-usa.org The oxygen atom of the methoxy group would also exhibit a negative potential. The vinyl group and the aromatic ring would have regions of varying potential, influenced by the interplay of the different substituents. The MEP map would thus provide a clear visual guide to the molecule's reactivity, corroborating the predictions made from the analysis of its frontier molecular orbitals and reaction pathway modeling. aip.orgresearchgate.netresearchgate.net
Analysis of Bonding and Intramolecular Interactions
Theoretical chemistry provides powerful tools to analyze the bonding environment and non-covalent interactions within a molecule, offering insights that complement experimental findings.
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which align with the familiar Lewis structure concepts. uni-muenchen.denumberanalytics.comwisc.edu This analysis provides a detailed description of the electronic structure, including charge distribution and the extent of electron delocalization. numberanalytics.com
A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E2) associated with these interactions is calculated using second-order perturbation theory and provides a quantitative measure of electron delocalization, which is crucial for understanding molecular stability and reactivity. wisc.eduscirp.org For instance, in a molecule like 2-Methoxy-3-methyl-5-vinylpyridine, significant interactions would be expected between the lone pairs on the nitrogen and oxygen atoms and the antibonding orbitals of the pyridine ring and the vinyl group.
Due to the absence of specific NBO analysis data for 2-Methoxy-3-methyl-5-vinylpyridine, the following table presents a hypothetical representation of the types of interactions that would be analyzed for such a molecule, based on general principles of NBO theory.
Table 1: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions from NBO Analysis
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |
| LP (1) N | π* (C-C)ring | Value | Value | Value |
| LP (1) O | σ* (C-C)ring | Value | Value | Value |
| π (C=C)vinyl | π* (C-C)ring | Value | Value | Value |
| π (C-C)ring | π* (C=C)vinyl | Value | Value | Value |
| σ (C-H) | σ* (C-N) | Value | Value | Value |
Note: This table is a hypothetical representation. "Value" indicates where calculated data would be presented.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. irjweb.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.
The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining the kinetic stability, chemical reactivity, and polarizability of a molecule. irjweb.comyoutube.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more reactive and more polarizable. youtube.com
For substituted pyridines, the energies of the frontier orbitals are influenced by the nature and position of the substituents. For instance, in a study of 3-methylpyridine, the HOMO was found to be mainly composed of the pπ orbitals of the pyridine ring. researchgate.net The introduction of methoxy and vinyl groups in 2-Methoxy-3-methyl-5-vinylpyridine would be expected to alter the energies and distributions of these frontier orbitals.
The following table provides representative HOMO-LUMO energy data for related pyridine derivatives to illustrate the expected values.
Table 2: Representative HOMO-LUMO Energies and Related Parameters for Pyridine Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Pyridine | -6.67 | -0.47 | 6.20 |
| 3-Methylpyridine | -6.45 | -0.38 | 6.07 |
| 2-Methoxypyridine | -6.32 | -0.25 | 6.07 |
| 2-Vinylpyridine (B74390) | -6.51 | -0.89 | 5.62 |
Note: These values are representative and sourced from various computational studies on the respective molecules.
Solvent Effects Modeling (e.g., Polarizable Continuum Model)
Chemical reactions and many molecular properties are significantly influenced by the solvent. Computational models have been developed to account for these solvent effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous medium with a specific dielectric constant, rather than as individual molecules. wikipedia.org This approach significantly reduces the computational cost while often providing accurate results for electrostatic solute-solvent interactions. wikipedia.orgresearchgate.net
PCM calculations can predict how the stability of different conformers, electronic properties like the HOMO-LUMO gap, and spectroscopic properties change from the gas phase to a solution phase. researchgate.net The model creates a cavity in the dielectric continuum that represents the solute, and the solute's charge distribution polarizes the surrounding medium, which in turn creates a reaction field that interacts with the solute. wikipedia.org
For a molecule like 2-Methoxy-3-methyl-5-vinylpyridine, PCM could be used to study its behavior in various solvents, which is particularly relevant for applications in different chemical environments.
Table 4: Illustrative Solvent Effects on the HOMO-LUMO Gap of a Pyridine Derivative using PCM
| Solvent | Dielectric Constant | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Gas Phase | 1.0 | Value | Value | Value |
| Cyclohexane | 2.02 | Value | Value | Value |
| Acetone | 20.7 | Value | Value | Value |
| Water | 78.4 | Value | Value | Value |
Note: This table is a hypothetical representation. "Value" indicates where calculated data would be presented.
Computational Spectroscopy for Spectrum Prediction and Interpretation
Computational methods are invaluable for predicting and interpreting various types of molecular spectra, such as infrared (IR), Raman, and UV-Vis spectra. By calculating the vibrational frequencies and their intensities, theoretical IR and Raman spectra can be generated. These can then be compared with experimental spectra to aid in the assignment of vibrational modes to specific molecular motions.
Similarly, Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating electronic excitation energies and oscillator strengths, which can be used to simulate UV-Vis absorption spectra. researchgate.net This allows for the prediction of the absorption maxima (λmax) and the interpretation of electronic transitions, such as π→π* and n→π* transitions.
For 2-Methoxy-3-methyl-5-vinylpyridine, computational spectroscopy could be used to predict its characteristic vibrational frequencies and electronic transitions, which would be useful for its identification and characterization. The table below provides an example of how calculated vibrational frequencies for a related molecule would be presented.
Table 5: Representative Calculated Vibrational Frequencies for a Substituted Pyridine
| Vibrational Mode | Calculated Frequency (cm-1) | Description |
| 1 | Value | C-H stretch (vinyl) |
| 2 | Value | C-H stretch (methyl) |
| 3 | Value | C=C stretch (vinyl) |
| 4 | Value | C-N stretch (ring) |
| 5 | Value | C-O stretch (methoxy) |
| 6 | Value | Ring breathing mode |
Note: This table is a hypothetical representation. "Value" indicates where calculated data would be presented.
Advanced Chemical Applications of 2 Methoxy 3 Methyl 5 Vinylpyridine and Its Polymeric Forms
Development of Specialty Polymeric Materials
Elastomeric Composites and Tire-Cord Binders
No information was found concerning the use of 2-Methoxy-3-methyl-5-vinylpyridine or its polymers in elastomeric composites or as a binder for tire cords.
Functional Fibers and Dye Receptivity
There is no available data on the application of 2-Methoxy-3-methyl-5-vinylpyridine for creating functional fibers or enhancing dye receptivity in textiles.
Resins and Coatings Development
No research or patents were identified that describe the use of 2-Methoxy-3-methyl-5-vinylpyridine in the formulation of resins or coatings.
Role as an Intermediate in Fine Chemical Synthesis
Precursor in Dyestuff Chemistry
No literature is available that points to 2-Methoxy-3-methyl-5-vinylpyridine being used as a precursor in the synthesis of dyestuffs.
Building Block in Agrochemical Synthesis
There is no evidence to suggest that 2-Methoxy-3-methyl-5-vinylpyridine serves as a building block for the synthesis of agrochemicals.
Catalysis and Ligand Design in Transition Metal Chemistry7.3.1. Poly(vinylpyridine)-Supported Catalysts7.3.2. Applications in Coordination Chemistry
As no scholarly articles, patents, or technical data sheets detailing the use of 2-Methoxy-3-methyl-5-vinylpyridine or its polymer in these specific applications could be located, it is not possible to generate the requested article with scientifically accurate and relevant content.
To fulfill the request, information on the synthesis, characterization, and performance of this specific compound in catalytic and coordination chemistry contexts would be necessary. This information does not appear to be present in the public domain. Therefore, the generation of an article that adheres to the user's strict outline and content requirements is not feasible at this time.
Compounds Mentioned
Environmental Fate and Degradation Studies of Pyridine Derivatives, with Implications for 2 Methoxy 3 Methyl 5 Vinylpyridine
Abiotic Transformation Processes in the Environment
The environmental fate of pyridine (B92270) and its derivatives is influenced by a combination of non-biological (abiotic) and biological (biotic) processes. tandfonline.com These processes, including photochemical degradation and chemical hydrolysis, play a significant role in the transformation and potential breakdown of these compounds in various environmental compartments. tandfonline.com
Photochemical Degradation Pathways
The degradation of pyridine can be photocatalyzed by semiconductor catalysts like zinc oxide (ZnO) and titanium dioxide (TiO2) under UV light. researchgate.net In the presence of ZnO and UV light, 100% of pyridine was reported to be degraded after 4 hours of reaction, while with TiO2, it took 5 hours. researchgate.net The initial reaction rate with ZnO is significantly faster than with TiO2. researchgate.net The proposed mechanism involves the generation of hydroxyl radicals that attack the pyridine ring, leading to its degradation. researchgate.net
For halogenated pyridines, photolysis with UV irradiation at 254 nm leads to rapid dehalogenation and subsequent degradation, following pseudo-first-order kinetics. nih.gov The primary intermediate for 2-chloro-, 2-bromo-, and 2-iodopyridine (B156620) is 2-hydroxypyridine (B17775), which is further destructed to form Dewar pyridinone. nih.gov In the case of 2-fluoropyridine, the major intermediate is Dewar pyridinone itself. nih.gov
A recent study developed a one-pot sequence to convert pyridine derivatives into 1,2-diazepines through the in-situ generation of 1-aminopyridinium ylides that rearrange under UV light. chemrxiv.org This highlights a novel photochemical transformation pathway for the pyridine ring.
Chemical Hydrolysis and Other Non-Biological Transformations
Chemical hydrolysis can be a transformation pathway for certain substituted pyridines, particularly under specific pH conditions. For instance, the rates of hydrolysis of substituted benzenesulfonyl chlorides are catalyzed by substituted pyridines, and these rates are influenced by the nature of the substituents on both the acid chloride and the pyridine. rsc.org While this example illustrates pyridine's role as a catalyst, it also points to the reactivity of the pyridine ring and its derivatives towards hydrolytic processes.
The hydrolysis of α-halogenated pyridine compounds has also been a subject of study, indicating that the position and nature of the halogen substituent influence the susceptibility to hydrolysis. acs.org Furthermore, the environmental mobility of ionizable N-heterocyclic compounds like pyridine is affected by pH-dependent interactions with surfaces such as soils and sediments, including partitioning to organic matter and cation exchange. wikipedia.org For a compound like 2-methyl-5-vinylpyridine (B86018), its mobility is expected to be lower in acidic soils where it exists in a protonated, cationic form, which also reduces its potential for volatilization. nih.gov
Biotic Degradation Mechanisms and Microbial Metabolism
The biodegradation of pyridine and its derivatives is a crucial process in their environmental fate, with numerous microorganisms capable of utilizing these compounds as a source of carbon and nitrogen. tandfonline.comtandfonline.com Biodegradation occurs under both aerobic and anaerobic conditions, although aerobic degradation is generally more predominant. nih.govtandfonline.com
General Principles of Pyridine Biodegradation
Microorganisms from various genera, including Arthrobacter, Nocardia, Bacillus, Pseudomonas, and Paracoccus, have been identified as capable of degrading pyridine. asm.org The biodegradation of the unsubstituted pyridine ring is generally faster than that of its substituted derivatives like picolines, lutidines, and chloropyridines. wikipedia.org
Several metabolic pathways for pyridine degradation have been proposed. One common pathway involves the initial hydroxylation of the pyridine ring, often incorporating oxygen from water, a step that can occur under both aerobic and anaerobic conditions. tandfonline.comnih.gov This is followed by ring cleavage. tandfonline.com Another proposed mechanism involves initial reductive steps without the formation of hydroxylated intermediates. tandfonline.com
In a well-studied pathway in Arthrobacter sp. strain 68b, pyridine metabolism involves four enzymatic steps, starting with a direct oxidative cleavage of the pyridine ring by a monooxygenase system, and ultimately leading to the formation of succinic acid. asm.orgnih.gov
Influence of Substituents on Biodegradability and Pathways
The presence, type, and position of substituents on the pyridine ring significantly affect its biodegradability. tandfonline.comnih.gov The rate of transformation generally follows the order: pyridine carboxylic acids > mono-hydroxypyridines > methylpyridines > aminopyridines > halogenated pyridines. nih.govnih.gov
For instance, methylpyridines (picolines) are generally less degradable than pyridine itself. oup.com The position of the methyl group is also critical; compounds with a methyl group in the 3-position have been found to be more resistant to degradation. tandfonline.com Similarly, aminopyridines and most chloropyridines show lower rates of degradation. oup.com The exception is 4-chloropyridine, which is more readily degraded due to the relative ease of removing the chlorine group from the 4-position. oup.com
The presence of multiple substituents, as in 2-Methoxy-3-methyl-5-vinylpyridine, would likely result in more complex degradation pathways and potentially slower degradation rates compared to simpler pyridine derivatives. While specific data on the biodegradation of 2-Methoxy-3-methyl-5-vinylpyridine is scarce, the resistance of structurally similar compounds like 2-methyl-5-ethylpyridine to biodegradation suggests that it may also be persistent in the environment. nih.gov
Identification of Degradation Intermediates
The identification of intermediate metabolites is key to understanding the degradation pathways of pyridine derivatives. In the degradation of pyridine by Bacillus and Nocardia species, succinic acid semialdehyde has been identified as an intermediate product. semanticscholar.org The formation of succinic acid and formic acid from the carbon-2 atom of the pyridine ring suggests a ring fission between the C-2 and C-3 positions. semanticscholar.org
In the pathway elucidated for Arthrobacter sp. strain 68b, the first intermediate metabolite identified was (Z)-N-(4-oxobut-1-enyl)formamide. asm.org Subsequent enzymatic reactions involving a dehydrogenase and an amidohydrolase lead to further breakdown. asm.orgnih.gov
For halogenated pyridines undergoing photolysis, 2-hydroxypyridine is a primary intermediate for several 2-halogenated pyridines, which is then converted to Dewar pyridinone. nih.gov In the case of pyridine degradation by Paracoccus sp., the ring is cleaved between the C-2 and nitrogen atoms, leading to the formation of ammonia-nitrogen. nih.gov
Sorption and Transport Characteristics in Environmental Matrices
Sorption to soil and sediment is a complex process influenced by the chemical's properties and the characteristics of the environmental matrix. mdpi.com For organic compounds, key interactions include partitioning into soil organic matter, cation exchange, and surface adsorption onto mineral surfaces. mdpi.com The extent of sorption is quantified using parameters such as the soil-water partition coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc). mdpi.com
Table 1: Key Sorption Coefficients and Their Significance
| Parameter | Name | Description | Significance |
| Kd | Soil-Water Partition Coefficient | The ratio of the concentration of a chemical sorbed to soil to its concentration in the surrounding water at equilibrium. mdpi.com | Indicates the overall sorption to a specific soil. It is site-specific as it depends on soil properties like organic matter content, clay content, and pH. icm.edu.pl |
| Koc | Organic Carbon-Water Partition Coefficient | The soil-water partition coefficient (Kd) normalized to the fraction of organic carbon (foc) in the soil (Koc = Kd / foc). mdpi.com | Provides a standardized measure of a chemical's tendency to sorb to soil organic matter, allowing for mobility comparisons across different soils. A high Koc value suggests strong sorption and low mobility. nih.gov |
The transport of a chemical through the soil profile, particularly its potential to leach into groundwater, is inversely related to its sorption affinity. Compounds with low Koc values are generally more mobile, while those with high Koc values are more likely to be retained in the upper soil layers.
Influence of Environmental Factors on Pyridine Derivative Sorption
The sorption behavior of pyridine and its derivatives is significantly influenced by the pH of the surrounding environment. nih.gov Pyridine is a weak base (pKa ≈ 5.2), meaning its chemical form—either neutral or protonated (the pyridinium (B92312) cation)—is dependent on the pH of the soil or water. nih.gov
In acidic environments (pH < pKa), pyridine derivatives are predominantly in their protonated, cationic form. This positive charge enhances their sorption to negatively charged sites on soil components, such as clay minerals and organic matter, primarily through a mechanism of cation exchange. icm.edu.pl As the pH increases into the neutral and alkaline ranges (pH > pKa), the neutral, uncharged form of the pyridine molecule becomes dominant. In this state, sorption is primarily driven by weaker hydrophobic interactions with soil organic matter. nih.gov
Consequently, the mobility of pyridine derivatives is expected to be significantly lower in acidic soils compared to neutral or alkaline soils. cdc.gov Research on various pesticides has consistently shown that soil pH is a master variable controlling the sorption of ionizable organic compounds. nih.govresearchgate.net For cationic species, adsorption generally increases as pH rises to the point of deprotonation of surface functional groups, creating more negative sites for binding. However, for basic compounds like pyridine, the opposite is true; as pH decreases, the compound becomes more cationic and thus more strongly sorbed.
Predicted Behavior of 2-Methoxy-3-methyl-5-vinylpyridine
In the absence of direct experimental data for 2-methoxy-3-methyl-5-vinylpyridine, its sorption and transport characteristics can be predicted based on its structure and the established behavior of other pyridine derivatives.
Effect of pH : Like pyridine, 2-methoxy-3-methyl-5-vinylpyridine possesses a nitrogen atom in the pyridine ring, making it a weak base. Therefore, its sorption will be highly pH-dependent. In acidic soils, it is expected to be protonated and exhibit strong sorption, leading to low mobility. In neutral to alkaline soils, it will exist primarily in its neutral form, exhibiting weaker sorption and consequently higher mobility.
Transport Potential : The potential for 2-methoxy-3-methyl-5-vinylpyridine to leach into groundwater or move with surface runoff is highest in soils with low organic matter content and neutral to alkaline pH. Conversely, in acidic soils rich in organic matter and clay, the compound is expected to be largely immobile.
Table 2: Predicted Sorption Behavior of 2-Methoxy-3-methyl-5-vinylpyridine in Different Environmental Matrices
| Environmental Matrix | Dominant Sorption Mechanism | Expected Sorption Affinity | Predicted Mobility |
| Acidic Soil (pH < 5) | Cation exchange with clay and organic matter. | High | Low |
| Neutral/Alkaline Soil (pH > 6) | Hydrophobic partitioning to organic matter. | Low to Moderate | Moderate to High |
| Low Organic Matter Sediments | Dependent on pH; cation exchange if acidic. | Low (unless pH is acidic) | High |
| High Organic Matter Sediments | Hydrophobic partitioning and cation exchange. | Moderate to High | Low to Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
